(2S,4S)-4-(4-Bromophenoxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid

Chiral building block Pyrrolidine regioisomerism Medicinal chemistry intermediates

(2S,4S)-4-(4-Bromophenoxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid (CAS 1217716-56-7) is a chiral, orthogonally protected pyrrolidine building block featuring a trans-configured 4-(4-bromophenoxy) substituent, an N-Boc protecting group, and a free C2-carboxylic acid. With a molecular formula of C₁₆H₂₀BrNO₅ and a molecular weight of 386.24 g/mol, this compound is primarily utilized as a synthetic intermediate for pharmaceutical research, particularly in the construction of constrained proline analogs and as a substrate for transition-metal-catalyzed cross-coupling reactions enabled by the para-bromoaryl ether moiety.

Molecular Formula C16H20BrNO5
Molecular Weight 386.24 g/mol
CAS No. 1217716-56-7
Cat. No. B3091424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-4-(4-Bromophenoxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid
CAS1217716-56-7
Molecular FormulaC16H20BrNO5
Molecular Weight386.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=C(C=C2)Br
InChIInChI=1S/C16H20BrNO5/c1-16(2,3)23-15(21)18-9-12(8-13(18)14(19)20)22-11-6-4-10(17)5-7-11/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13-/m0/s1
InChIKeyYKOUHSOOTWRBHO-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to (2S,4S)-4-(4-Bromophenoxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid (CAS 1217716-56-7)


(2S,4S)-4-(4-Bromophenoxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid (CAS 1217716-56-7) is a chiral, orthogonally protected pyrrolidine building block featuring a trans-configured 4-(4-bromophenoxy) substituent, an N-Boc protecting group, and a free C2-carboxylic acid . With a molecular formula of C₁₆H₂₀BrNO₅ and a molecular weight of 386.24 g/mol, this compound is primarily utilized as a synthetic intermediate for pharmaceutical research, particularly in the construction of constrained proline analogs and as a substrate for transition-metal-catalyzed cross-coupling reactions enabled by the para-bromoaryl ether moiety . Its single enantiomeric form and dual functional handles distinguish it from simpler pyrrolidine derivatives commonly used in medicinal chemistry campaigns.

Why Substituting In-Class Pyrrolidine Intermediates Without Verifying (2S,4S)-4-(4-Bromophenoxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic Acid Leads to Synthetic Failure


Pyrrolidine-2-carboxylic acid derivatives bearing aryloxy substituents at the 4-position constitute a structurally diverse class where subtle variations in regiochemistry, stereochemistry, and aryl substitution profoundly alter reactivity, physicochemical properties, and downstream synthetic compatibility [1]. Simple replacement of (2S,4S)-4-(4-bromophenoxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid with its 3-substituted regioisomer (e.g., 1-N-Boc-3-(4-bromophenoxy)pyrrolidine, CAS 1159825-42-9) negates the trans-relationship between the C2-carboxylic acid and C4-aryloxy group that is critical for generating conformationally constrained peptide mimetics . Likewise, substituting the 4-bromophenoxy group with a 2-bromophenoxy isomer (CAS 1354485-65-6) alters both the electronic environment of the aryl bromide and its steric accessibility for cross-coupling, directly impacting reaction yields in Suzuki or Buchwald-Hartwig derivatizations. The following quantitative evidence guide isolates the specific differential parameters that justify compound-specific procurement rather than generic replacement.

Quantitative Differential Evidence for (2S,4S)-4-(4-Bromophenoxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid Against Closest Analogs


Regiochemical Differentiation: 4-Substituted Pyrrolidine-2-Carboxylic Acid Versus 3-Substituted Pyrrolidine Regioisomer

The target compound is a 4-substituted pyrrolidine-2-carboxylic acid (proline analog), whereas the commonly stocked 1-N-Boc-3-(4-bromophenoxy)pyrrolidine (CAS 1159825-42-9) is a 3-substituted pyrrolidine lacking the C2-carboxylic acid entirely . This functional group difference is absolute: the target compound presents both a Boc-protected amine and a free carboxylic acid available for amide coupling or esterification, while the 3-substituted regioisomer offers only the Boc-amine as a functional handle. For medicinal chemists constructing peptidomimetic scaffolds that require the carboxylic acid for backbone incorporation, the 3-substituted regioisomer is synthetically unusable [1].

Chiral building block Pyrrolidine regioisomerism Medicinal chemistry intermediates

Bromine Position Effect: para-Bromo (4-Bromophenoxy) Versus ortho-Bromo (2-Bromophenoxy) Isomer

The target compound carries the bromine substituent at the para position of the phenoxy ring, whereas the directly comparable (2S,4S)-4-(2-bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid (CAS 1354485-65-6) places bromine at the ortho position . The para-bromo isomer offers superior steric accessibility for palladium-catalyzed cross-coupling reactions; ortho-substituted aryl bromides are known to suffer from retarded oxidative addition due to steric shielding by the adjacent phenoxy ether linkage [1]. Both isomers share identical molecular formula (C₁₆H₂₀BrNO₅), molecular weight (386.24 g/mol), and commercial pricing (each $295/500 mg at SCBT) , but the para isomer is predicted to exhibit a higher dipole moment and lower steric hindrance at the reactive carbon center, directly translating to higher conversion rates in Suzuki-Miyaura couplings.

Cross-coupling reactivity Aryl bromide electronics Suzuki coupling efficiency

Stereochemical Integrity: (2S,4S) Trans Configuration Versus (2S,4R) Cis Diastereomer in Receptor Targeting

The target compound bears the (2S,4S) trans configuration, while the pharmacologically characterized series of 4-aryloxy-pyrrolidine-2-carboxylic acids as ionotropic glutamate receptor antagonists employs the (2S,4R) cis configuration [1]. In the Krogsgaard-Larsen et al. (2017) study, the lead compound (2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acid achieved a Ki of 4 μM at the GluK1 kainate receptor subtype, with the trans (2S,4S) diastereomer showing markedly reduced affinity [2]. This stereochemical difference means the target (2S,4S) compound is unlikely to serve as a direct GluK1 antagonist but may offer selectivity advantages for other biological targets where the trans geometry is preferred, such as certain prolyl hydroxylase inhibitors or integrin antagonists.

Stereochemistry-activity relationship Glutamate receptor antagonists Conformational constraint

Physicochemical Differentiation: Predicted pKa and Partitioning Behavior Versus 6-Bromo-2-naphthyl Analog

Compared to the 6-bromo-2-naphthyl analog (CAS 1354485-67-8, sc-309266), the target compound exhibits a substantially lower molecular weight (386.24 vs. 436.3 g/mol) and reduced lipophilicity due to the smaller phenoxy versus naphthyloxy aromatic surface . The predicted pKa of the target compound's carboxylic acid is 3.68±0.40 , while the naphthyl analog is expected to have a comparable pKa but a calculated logP approximately 1.5–2.0 units higher based on the additional fused benzene ring. This lipophilicity difference directly impacts aqueous solubility, membrane permeability, and chromatographic retention time, making the target compound more suitable for early-stage fragment-based screening where lower molecular complexity and higher solubility are desired.

Lipophilicity Drug-likeness Physicochemical profiling

Orthogonal Protecting Group Strategy: Boc/Carboxylic Acid Pair Versus Methyl Ester/Carboxylic Acid or Unprotected Amine Analogs

The target compound features an N-Boc protecting group paired with a free C2-carboxylic acid, enabling selective deprotection strategies. The methyl ester analog methyl (2S,4S)-4-(4-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride (CAS 1354488-16-6) offers a methyl ester instead of a free acid and a hydrochloride salt instead of Boc protection . This difference is synthetically critical: the target compound can be directly coupled to amines via the free acid without a preliminary saponification step, while the methyl ester requires basic hydrolysis that may epimerize the C2 stereocenter. Furthermore, the Boc group can be selectively removed under acidic conditions (TFA/DCM, 4M HCl/dioxane) without affecting the 4-bromophenoxy ether, whereas the methyl ester analog lacks an amine protecting group entirely, forcing global protection/deprotection strategies that reduce overall synthetic efficiency [1].

Protecting group orthogonality Solid-phase peptide synthesis Selective deprotection

Recommended Application Scenarios for (2S,4S)-4-(4-Bromophenoxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid Based on Differential Evidence


Synthesis of Conformationally Constrained Peptide Mimetics Requiring a Free C2-Carboxylic Acid Handle

The target compound provides a direct route to trans-4-aryloxyproline-containing peptides without ester hydrolysis steps. Its free carboxylic acid allows immediate HBTU/HATU-mediated amide bond formation with amine nucleophiles, while the Boc group remains intact for later deprotection. This orthogonal strategy is incompatible with the methyl ester analog (CAS 1354488-16-6), which would require a preliminary saponification step that introduces epimerization risk at the C2 stereocenter . The (2S,4S) trans geometry also imposes a distinct backbone dihedral angle compared to the (2S,4R) cis series used in GluK1 antagonists, making it suitable for probing conformational preferences in target binding pockets [1].

Suzuki-Miyaura Diversification of the para-Bromoaryl Ether for Parallel Library Synthesis

The para-bromophenoxy substituent of the target compound is sterically unencumbered, offering superior reactivity in Pd(0)-catalyzed cross-coupling compared to the ortho-bromo isomer (CAS 1354485-65-6). This enables high-throughput parallel derivatization with diverse aryl- and heteroarylboronic acids to generate focused libraries of 4-aryloxyproline analogs . The Boc/acid orthogonal protection permits subsequent chemoselective elaboration at either the N-terminus or C-terminus after Suzuki coupling, a flexibility not possible with the 3-substituted regioisomer (CAS 1159825-42-9) which lacks the carboxylic acid group entirely .

Fragment-Based Drug Discovery Requiring Lead-Like Physicochemical Properties

With a molecular weight of 386.24 g/mol and a single aromatic ring, the target compound sits near the upper boundary of fragment chemical space (MW < 300 ideal) but offers substantially lower lipophilicity than the 6-bromo-2-naphthyl analog (MW 436.3 g/mol, estimated logP +1.5–2.0 units higher) . This makes it the more tractable starting point for fragment elaboration when aqueous solubility and metabolic stability are prioritization criteria. The para-bromine also serves as a synthetic handle for late-stage diversification after initial fragment screening hits are confirmed by SPR or X-ray crystallography.

Chiral Building Block for Asymmetric Synthesis of 4-Substituted Proline Derivatives

The defined (2S,4S) stereochemistry of the target compound ensures diastereomeric purity in downstream transformations. Unlike the 3-substituted regioisomer or methyl ester analogs that may require chiral resolution, the target compound is supplied as a single enantiomer suitable for asymmetric synthesis campaigns where stereochemical integrity must be maintained through multiple synthetic steps. The predicted pKa of 3.68 allows for selective carboxylic acid deprotonation under mildly basic conditions, facilitating aqueous workup and purification protocols that are not possible with neutral analogs .

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